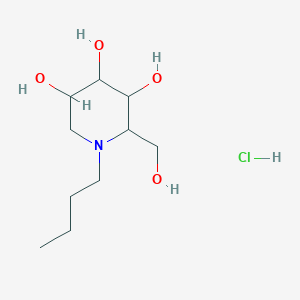

Miglustat hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Miglustat Hydrochloride: A Deep Dive into the Mechanism of Action in Lysosomal Storage Diseases

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core mechanism of action of miglustat (B1677133) hydrochloride, a pivotal substrate reduction therapy for specific lysosomal storage diseases (LSDs). It is designed for an audience of researchers, scientists, and drug development professionals, offering in-depth information on its biochemical pathways, quantitative efficacy, and the experimental methodologies used for its characterization.

Introduction: The Challenge of Lysosomal Storage Diseases and the Advent of Substrate Reduction Therapy

Lysosomal storage diseases are a group of over 60 rare inherited metabolic disorders resulting from defects in lysosomal function.[1] These defects, typically a deficiency in a specific lysosomal hydrolase enzyme, lead to the accumulation of undegraded macromolecules within the lysosomes.[2][3] In a significant subset of these disorders, known as glycosphingolipidoses, the accumulating substrates are glycosphingolipids (GSLs), essential components of cell membranes involved in signaling and recognition.[4] This accumulation disrupts cellular function and leads to progressive damage in various organs, with the central nervous system (CNS) being severely affected in many cases.[1][5]

Traditional treatment for some LSDs has been enzyme replacement therapy (ERT), which aims to supplement the deficient enzyme.[6] However, ERT has limitations, including its inability to cross the blood-brain barrier to address neurological symptoms and its unsuitability for all patients.[6][7] This created a need for alternative therapeutic strategies. Substrate reduction therapy (SRT) emerged as a novel approach, aiming to restore the metabolic balance by decreasing the rate of substrate synthesis to a level that the residual, deficient enzyme activity can manage.[3][6][8] Miglustat is a cornerstone of this therapeutic strategy.[6]

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

Miglustat (N-butyldeoxynojirimycin or NB-DNJ) is a synthetic analogue of D-glucose and an orally administered imino sugar.[2][9] Its primary mechanism of action is the competitive and reversible inhibition of the enzyme glucosylceramide synthase (GCS), also known as ceramide-specific glucosyltransferase.[2][6][9] GCS is the pivotal enzyme that catalyzes the first committed step in the biosynthesis of most GSLs: the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide.[10][11]

By inhibiting GCS, miglustat reduces the rate of glucosylceramide production.[4][12] This upstream blockade curtails the synthesis of a wide array of downstream GSLs, including gangliosides, that would otherwise accumulate in various LSDs. The goal of SRT with miglustat is to reduce the substrate load to a level where the patient's residual lysosomal enzyme activity can effectively clear the GSLs, thereby preventing their pathological accumulation and mitigating cellular dysfunction.[6][9]

An important feature of miglustat is its ability as a small molecule to cross the blood-brain barrier, making it a valuable therapeutic option for LSDs with neurological involvement.[4][10][13]

Caption: Miglustat inhibits glucosylceramide synthase (GCS), the key enzyme in GSL biosynthesis.

Application in Specific Lysosomal Storage Diseases

Gaucher disease type 1 is caused by a deficiency of the lysosomal enzyme glucocerebrosidase (GBA), leading to the accumulation of its substrate, glucosylceramide, primarily in macrophages.[4][11] This results in symptoms such as hepatosplenomegaly, anemia, thrombocytopenia, and bone disease.[11]

In this context, miglustat acts as a first-line SRT for adult patients with mild to moderate type 1 Gaucher disease for whom ERT is not a suitable option.[7][9][11] By directly inhibiting GCS, miglustat reduces the synthesis of glucosylceramide, the very substance that accumulates in this disease, thereby alleviating the substrate burden on the deficient GBA enzyme.[4][11] Some studies also suggest a secondary mechanism where miglustat may act as a pharmacological chaperone, potentially assisting in the proper folding and trafficking of some mutant forms of the GBA enzyme, which could lead to a partial increase in its activity.[10][14]

Caption: Miglustat reduces GlcCer synthesis, easing the burden on the deficient lysosomal enzyme.

Niemann-Pick disease type C is a complex neurovisceral disorder caused by mutations in the NPC1 or NPC2 genes, which are crucial for intracellular lipid trafficking.[4] The defect leads to the secondary accumulation of unesterified cholesterol and various GSLs, such as GM2 and GM3 gangliosides, within the late endosomes and lysosomes.[2][9] The progressive neurological symptoms are a hallmark of the disease.[15]

Miglustat is the only approved disease-specific therapy for the progressive neurological manifestations of NP-C in both adult and pediatric patients.[15] Its efficacy stems from its ability to cross the blood-brain barrier and inhibit GCS in the CNS.[16] By reducing the synthesis of glucosylceramide, miglustat decreases the production of the downstream gangliosides that accumulate and contribute to neuronal damage.[9] This action helps to stabilize neurological disease progression.[17][18]

Quantitative Data Summary

The efficacy of miglustat has been quantified in various preclinical and clinical studies. The tables below summarize key findings.

Table 1: In Vitro and Preclinical Efficacy of Miglustat

| Parameter | Model System | Value/Result | Reference |

|---|---|---|---|

| IC₅₀ for GCS | Various cell types | 20 - 50 µM | [14] |

| GSL Reduction | Normal mice (2400 mg/kg/day) | ~70% reduction in peripheral tissues | [2] |

| Effect on Lifespan | Sandhoff disease mouse model | Increased life expectancy | [1] |

| Symptom Onset | NP-C mouse model | Delayed symptom onset |[2][16] |

Table 2: Clinical Efficacy of Miglustat in Gaucher Disease Type 1

| Parameter | Study Duration | Result | Reference |

|---|---|---|---|

| Chitotriosidase Levels | 12 months | 16.4% reduction (p < 0.001) | [10] |

| Liver Volume | 12 months | Mean decrease of 12.1% | [1] |

| Spleen Volume | 12 months | Mean decrease of 19.0% | [1] |

| Hemoglobin Concentration | 12 months | Mean increase of 0.26 g/dL | [9] |

| Platelet Count | 12 months | Mean increase of 8.6 x 10⁹/L |[9] |

Table 3: Clinical Efficacy of Miglustat in Niemann-Pick Disease Type C

| Parameter | Study Population | Result | Reference |

|---|---|---|---|

| Disease Progression | Adult & juvenile patients | Neurological disease stabilization | [17] |

| Swallowing Function | Adult & juvenile patients | Improved or stable in up to 93% of patients | [17][19] |

| Ambulation | Adult & juvenile patients | Stabilized | [17] |

| Survival | Retrospective analysis (n=789) | Significant reduction in mortality risk (HR = 0.51) |[20] |

Key Experimental Protocols

The characterization of miglustat's mechanism of action relies on specific biochemical and cellular assays.

This protocol is adapted from established methods for measuring GCS activity in isolated microsomes.

-

Preparation of Microsomes:

-

Harvest cells (e.g., patient-derived fibroblasts, cancer cell lines) during the logarithmic growth phase.

-

Homogenize cells via sonication in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, with protease inhibitors).

-

Isolate the microsomal fraction by ultracentrifugation (e.g., 100,000 x g for 60 minutes).

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing a defined amount of microsomal protein (e.g., 50 µg) in a buffered solution.

-

Add the liposomal substrate, which typically includes a ceramide analog (e.g., C6-NBD-ceramide for fluorescent detection or a standard ceramide for use with a radiolabeled donor) and phospholipids (B1166683) like phosphatidylcholine.

-

Add the glucose donor, UDP-glucose. For radiolabeling assays, [³H]UDP-glucose is used.

-

Add varying concentrations of miglustat or a vehicle control.

-

Initiate the reaction by incubating at 37°C for a set time (e.g., 60 minutes).

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the product, glucosylceramide, from the unreacted ceramide substrate using thin-layer chromatography (TLC).

-

Quantify the product. For radiolabeled assays, this involves scintillation counting of the corresponding TLC spot. For fluorescent assays, the spot is quantified using a fluorescence scanner.

-

-

Data Analysis:

-

Calculate the rate of product formation per unit of protein per unit of time (e.g., nmol/mg protein/h).

-

Determine the inhibitory concentration (IC₅₀) of miglustat by plotting enzyme activity against the log of the inhibitor concentration.

-

Caption: Experimental workflow for a cell-free glucosylceramide synthase (GCS) inhibition assay.

-

Cell Culture and Treatment:

-

Culture patient-derived cells (e.g., fibroblasts) or iPSC-derived neurons, which endogenously express the disease phenotype.[21]

-

Treat cells with varying concentrations of miglustat over a period of several days to allow for changes in GSL metabolism.

-

-

Lipid Extraction:

-

Harvest the cells and perform a total lipid extraction using established methods (e.g., Folch or Bligh-Dyer procedures).

-

-

GSL Analysis:

-

Analyze the extracted lipids using High-Performance Thin-Layer Chromatography (HPTLC) or, for more detailed quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Identify and quantify specific GSLs (e.g., glucosylceramide, GM2, GM3) by comparing them to known standards.

-

-

Data Interpretation:

-

Compare the GSL levels in miglustat-treated cells to untreated control cells to determine the extent of substrate reduction.

-

-

Model Selection:

-

Drug Administration:

-

Administer miglustat to the animals, typically mixed in their food or delivered via oral gavage, starting before or after symptom onset depending on the study's objective.

-

-

Efficacy Assessment:

-

Biochemical: At the end of the study, harvest tissues (brain, liver, spleen) and quantify stored GSL levels as described above.

-

Phenotypic: Monitor disease progression through behavioral tests, assessment of motor function, and overall survival analysis.[1][5]

-

Histological: Analyze tissue sections for pathological changes, such as lysosomal storage and inflammation.

-

Caption: SRT restores metabolic balance by reducing substrate synthesis to match impaired degradation.

Conclusion

Miglustat hydrochloride's mechanism of action is a clear and effective application of the principles of substrate reduction therapy. By competitively and reversibly inhibiting glucosylceramide synthase, it addresses the root biochemical cascade that leads to pathological glycosphingolipid accumulation in diseases like Gaucher type 1 and Niemann-Pick type C. Its ability to cross the blood-brain barrier further establishes it as a critical therapeutic agent for managing the debilitating neurological symptoms associated with these disorders. The quantitative data from over two decades of research and clinical use confirm its efficacy in reducing substrate load, stabilizing disease progression, and improving patient outcomes. The experimental protocols outlined herein provide a foundation for further research into GCS inhibition and the development of next-generation substrate reduction therapies.

References

- 1. REF Case study search [impact.ref.ac.uk]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Miglustat? [synapse.patsnap.com]

- 5. Miglustat: substrate reduction therapy for lysosomal storage disorders associated with primary central nervous system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]

- 7. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 8. ntsad.org [ntsad.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Miglustat: Generic, Gaucher Uses, Side Effects, Dosage [medicinenet.com]

- 12. researchgate.net [researchgate.net]

- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Long-term survival outcomes of patients with Niemann-Pick disease type C receiving miglustat treatment: A large retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Disease models for the development of therapies for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pleiades.online [pleiades.online]

Miglustat Hydrochloride: A Technical Guide to its Role in the Glycosphingolipid Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a pivotal therapeutic agent in the management of specific glycosphingolipid (GSL) lysosomal storage disorders (LSDs). Its mechanism of action is centered on the principle of Substrate Reduction Therapy (SRT), a strategy that aims to restore metabolic balance by inhibiting the synthesis of accumulating substrates. This technical guide provides a comprehensive overview of the glycosphingolipid synthesis pathway, details the precise role of Miglustat hydrochloride as a competitive and reversible inhibitor of glucosylceramide synthase, and presents its clinical applications, supported by quantitative data and detailed experimental protocols.

Introduction to Glycosphingolipid Metabolism and Lysosomal Storage Disorders

Glycosphingolipids are essential components of cellular membranes, playing crucial roles in cell recognition, signaling, and adhesion.[1] The synthesis and degradation of GSLs are tightly regulated processes. Synthesis occurs primarily in the Golgi apparatus through the sequential addition of sugar moieties to a ceramide backbone.[2][3] Conversely, degradation is a stepwise process occurring in the lysosomes, where specific hydrolases catabolize GSLs.[2]

Lysosomal storage disorders are a group of inherited metabolic diseases characterized by the deficiency of a specific lysosomal enzyme.[2][4] This deficiency leads to the accumulation of undegraded substrates within lysosomes, resulting in cellular dysfunction and multi-systemic pathology.[2][5] In GSL storage diseases, such as Gaucher disease and Niemann-Pick disease type C (NP-C), the accumulation of specific glycosphingolipids is the primary pathogenic event.

The Glycosphingolipid Synthesis Pathway

The biosynthesis of most glycosphingolipids begins with the formation of glucosylceramide (GlcCer). This initial and rate-limiting step is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[6][7] GCS transfers a glucose molecule from UDP-glucose to a ceramide backbone. GlcCer then serves as the precursor for the synthesis of hundreds of more complex GSLs, including lactosylceramides, globosides, and gangliosides.[8]

This compound: Mechanism of Action

Miglustat (N-butyldeoxynojirimycin) is a synthetic analogue of D-glucose that functions as a potent, competitive, and reversible inhibitor of glucosylceramide synthase.[4][6][9] By targeting GCS, Miglustat blocks the first committed step in the GSL biosynthetic pathway.[6]

This inhibition leads to a reduction in the rate of GlcCer synthesis.[1] The therapeutic strategy, known as Substrate Reduction Therapy (SRT), is to decrease the production of GSLs to a level where the residual activity of the deficient lysosomal enzyme (e.g., glucocerebrosidase in Gaucher disease) is sufficient to prevent the pathological accumulation of the substrate.[4][5][6] This approach helps to restore metabolic homeostasis and alleviate the cellular pathology associated with the disease.[5] Because it is a small molecule, Miglustat can cross the blood-brain barrier, making it a valuable therapeutic option for LSDs with neurological manifestations.[1][10]

Quantitative Data Summary

The efficacy and pharmacokinetic properties of Miglustat have been characterized in numerous preclinical and clinical studies.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~97% | [9][11] |

| Time to Max. Concentration (Tmax) | 2.0 - 2.5 hours | [11] |

| Plasma Protein Binding | Does not bind | [9][11] |

| Metabolism | No evidence of metabolism in humans | [9] |

| Elimination Half-life | ~6 - 7 hours | [9] |

| Primary Route of Excretion | Unchanged in urine | [12] |

| Effect of Food | Decreases rate of absorption (Cmax by 36%), but not extent (AUC by 14%) | [13] |

Table 2: Clinical Efficacy of Miglustat in Lysosomal Storage Disorders

| Disease | Parameter | Result | Reference(s) |

| Gaucher Disease Type 1 | Liver Volume | Significant decrease | [9][14] |

| Spleen Volume | Significant decrease | [9][14] | |

| Hemoglobin Concentration | Improvement | [9][14] | |

| Platelet Count | Improvement | [9][14] | |

| Niemann-Pick Disease Type C | Horizontal Saccadic Eye Movement (HSEM) Velocity | Improvement or stabilization | [15][16][17] |

| Swallowing Capacity | Improvement or stabilization | [15][17] | |

| Ambulatory Index | Slower deterioration | [15] |

Table 3: Common Adverse Events Associated with Miglustat

| Adverse Event | Frequency in Clinical Trials | Reference(s) |

| Diarrhea | ~72% (GD3), often mild and transient | [17][18] |

| Weight Loss / Decreased Appetite | Common, especially initially | [17] |

| Flatulence / Abdominal Pain | ~34% (GD3) | [17][18] |

| Tremor | ~38% (GD3) | [17][18] |

Experimental Protocols

The investigation of Miglustat's mechanism and efficacy relies on specific biochemical and cell-based assays.

Protocol: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a common enzyme-based assay to measure GCS activity and its inhibition by compounds like Miglustat.[19]

Objective: To quantify the catalytic activity of GCS in cell lysates or with purified enzyme and determine the IC50 of an inhibitor.

Materials:

-

Cell lysate or purified GCS enzyme preparation.

-

Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide).

-

UDP-glucose (co-substrate).

-

Assay buffer (e.g., HEPES buffer, pH 7.4).

-

This compound or other test inhibitors.

-

Organic solvents (e.g., chloroform/methanol) for extraction.

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

Methodology:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, a known concentration of the GCS enzyme source, and varying concentrations of the inhibitor (Miglustat).

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiation: Start the reaction by adding the fluorescent ceramide substrate and UDP-glucose.

-

Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C. The reaction time should be within the linear range of product formation.

-

Termination: Stop the reaction by adding a chloroform/methanol mixture to denature the enzyme and extract the lipids.

-

Lipid Extraction: Vortex and centrifuge the samples to separate the organic and aqueous phases. The lipid products (NBD-GlcCer) will be in the lower organic phase.

-

Analysis: Evaporate the organic solvent, reconstitute the lipid extract, and inject it into an HPLC system. Separate the fluorescent substrate (NBD-ceramide) from the product (NBD-GlcCer) using a normal-phase column.

-

Quantification: Quantify the amount of product formed by integrating the peak area from the fluorescence chromatogram.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol: In Vivo Assessment of GCS Activity in Animal Models

This protocol outlines a method for evaluating the effect of Miglustat on GCS activity directly within a living organism.[20][21]

Objective: To measure the in vivo activity of GCS in various tissues of an animal model (e.g., mouse) following treatment with Miglustat.

Materials:

-

Animal model (e.g., C57BL/6 mice).

-

This compound for oral administration.

-

Fluorescent ceramide substrate (NBD-C6-ceramide) formulated for in vivo delivery (e.g., with rubusoside (B1680263) nanomicelles).[21]

-

Anesthesia and surgical tools for tissue collection.

-

Homogenization buffer and equipment.

-

HPLC system as described in Protocol 5.1.

Methodology:

-

Animal Dosing: Administer Miglustat (or vehicle control) to cohorts of mice via oral gavage for a predetermined period.

-

Substrate Injection: At the end of the treatment period, administer the NBD-C6-ceramide formulation via intraperitoneal injection.

-

Incubation Period: Allow a specific time (e.g., 3 hours) for the substrate to be taken up by tissues and metabolized by GCS.[20]

-

Tissue Harvest: Euthanize the animals and rapidly dissect relevant tissues (e.g., liver, spleen, brain).

-

Homogenization and Extraction: Homogenize the tissues in a suitable buffer and perform lipid extraction using a chloroform/methanol procedure.

-

HPLC Analysis: Analyze the lipid extracts via HPLC with fluorescence detection to separate and quantify the substrate (NBD-C6-ceramide) and the product (NBD-C6-GlcCer).

-

Data Analysis: Calculate the GCS activity by determining the ratio of product to total substrate + product. Compare the activity in tissues from Miglustat-treated animals to that of the vehicle-treated control group to determine the percentage of in vivo inhibition.

Conclusion

This compound is a cornerstone of Substrate Reduction Therapy for glycosphingolipid storage disorders. By competitively and reversibly inhibiting glucosylceramide synthase, it effectively reduces the biosynthesis of the primary accumulating substrates in diseases like Gaucher disease type 1 and Niemann-Pick disease type C. Its oral bioavailability and ability to penetrate the central nervous system provide significant advantages, particularly for treating the neurological manifestations of these devastating disorders. While its use is associated with manageable side effects, Miglustat represents a validated and clinically crucial therapeutic strategy, offering a valuable treatment option that has significantly improved patient outcomes. Further research continues to explore its potential in other related conditions and as part of combination therapies.

References

- 1. What is the mechanism of Miglustat? [synapse.patsnap.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]

- 5. Substrate reduction therapy: miglustat as a remedy for symptomatic patients with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, function, and therapeutic potential of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Substrate-reduction therapy with miglustat for glycosphingolipid storage disorders affecting the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnjlabels.com [jnjlabels.com]

- 12. drugs.com [drugs.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Miglustat for treatment of Niemann-Pick C disease: a randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]

- 20. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. "Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide" by Kartik R. Roy, Sachin K. Khiste et al. [repository.lsu.edu]

Chemical structure and properties of N-butyldeoxynojirimycin hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyldeoxynojirimycin hydrochloride, also known as Miglustat (B1677133), is an N-alkylated iminosugar that functions as a competitive and reversible inhibitor of glucosylceramide synthase. This enzyme is pivotal in the biosynthesis of most glycosphingolipids. By inhibiting this initial step, N-butyldeoxynojirimycin hydrochloride effectively reduces the accumulation of glucosylceramide and its derivatives in lysosomal storage disorders. Its primary clinical application is in the treatment of mild to moderate type 1 Gaucher disease, where it serves as a substrate reduction therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for N-butyldeoxynojirimycin hydrochloride.

Chemical Structure and Properties

N-butyldeoxynojirimycin hydrochloride is the hydrochloride salt of N-butyldeoxynojirimycin. The chemical structure consists of a piperidine (B6355638) ring with hydroxyl groups, resembling a glucose molecule, and an N-butyl substituent.

Table 1: Chemical and Physical Properties of N-Butyldeoxynojirimycin Hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride | [1] |

| Synonyms | Miglustat hydrochloride, NB-DNJ HCl | [2][3] |

| CAS Number | 210110-90-0 | [1] |

| Molecular Formula | C₁₀H₂₂ClNO₄ | [2][3] |

| Molecular Weight | 255.74 g/mol | [4][2][3] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 170 °C | [6] |

| Solubility | Water: 44 mg/mL, DMSO: 44 mg/mL, Ethanol: 22 mg/mL | [7] |

| pKa | 13.72 ± 0.70 (Predicted) | [8] |

| Storage Temperature | -20°C | [1] |

Table 2: In Vitro Activity of N-Butyldeoxynojirimycin

| Target Enzyme | IC₅₀ | Cell Line/System | Reference(s) |

| UDP-glucose ceramide glucosyltransferase | 32 µM | Rat recombinant enzyme | [9] |

| β-glucosidase 2 | 81 µM | Rat recombinant enzyme | [9] |

| HIV-1 | 282 µM | Peripheral blood mononuclear cells (PBMCs) | [9] |

| HIV-2 | 211 µM | Peripheral blood mononuclear cells (PBMCs) | [9] |

Mechanism of Action: Inhibition of Glucosylceramide Synthase

N-butyldeoxynojirimycin hydrochloride exerts its therapeutic effect through substrate reduction therapy. In Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages. N-butyldeoxynojirimycin hydrochloride acts as a competitive inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, including glucosylceramide. By inhibiting this enzyme, it reduces the rate of glucosylceramide synthesis, thereby alleviating the substrate burden on the deficient lysosomal enzyme.[4][2][3]

Caption: Inhibition of Glucosylceramide Synthesis by N-butyldeoxynojirimycin Hydrochloride.

Experimental Protocols

Chemical Synthesis of N-Butyldeoxynojirimycin Hydrochloride

An improved synthetic procedure for N-butyldeoxynojirimycin involves the N-alkylation of a protected deoxynojirimycin derivative.[10][11][12]

Materials:

-

2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin

-

Butyl methanesulfonate

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrochloric acid (HCl) in methanol

-

Ethyl acetate (B1210297)

Procedure:

-

N-Alkylation: To a solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin in DCM, add DIPEA and butyl methanesulfonate. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin.

-

Debenzylation and Salt Formation: Dissolve the purified product in methanol. Add 10% Pd/C and a solution of HCl in methanol. Stir the mixture under a hydrogen atmosphere at room temperature until debenzylation is complete (monitored by TLC).

-

Isolation: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Add ethyl acetate to the residue to precipitate the product. Filter the solid and dry under vacuum to yield N-butyldeoxynojirimycin hydrochloride as a white solid.[3][13]

HPLC Method for Purity Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to determine the purity of N-butyldeoxynojirimycin hydrochloride.[9][14][15][16][17]

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (gradient elution may be required). A reported isocratic method uses a mobile phase of 0.1% Trifluoroacetic acid: Methanol: Acetonitrile (20:40:40 v/v/v).[14][15]

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a standard solution of N-butyldeoxynojirimycin hydrochloride of known concentration in the mobile phase.

-

Sample Preparation: Prepare a solution of the sample to be analyzed in the mobile phase at a similar concentration to the standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the standard solution.

In Vitro Glucosylceramide Synthase Inhibition Assay

This assay measures the ability of N-butyldeoxynojirimycin hydrochloride to inhibit the activity of glucosylceramide synthase.[18][19][20][21]

Materials:

-

Cell homogenates or purified glucosylceramide synthase

-

Radiolabeled UDP-[¹⁴C]glucose

-

Ceramide

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)

-

N-butyldeoxynojirimycin hydrochloride (inhibitor)

-

Scintillation cocktail

-

Chloroform/methanol (2:1, v/v)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ceramide (solubilized with a detergent like Triton X-100), and varying concentrations of N-butyldeoxynojirimycin hydrochloride.

-

Enzyme Addition: Add the cell homogenate or purified enzyme to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding UDP-[¹⁴C]glucose. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding chloroform/methanol (2:1, v/v).

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Quantification: Evaporate the solvent from the organic phase, redissolve the lipid residue in a small volume of chloroform/methanol, and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of N-butyldeoxynojirimycin hydrochloride and determine the IC₅₀ value.

In Vivo Efficacy in a Gaucher Disease Mouse Model

The efficacy of N-butyldeoxynojirimycin hydrochloride can be evaluated in a mouse model of Gaucher disease (e.g., D409V/null mice).[22][6][23]

Animal Model:

-

Gaucher disease mouse model (e.g., D409V/null) and wild-type littermates as controls.

Treatment Protocol:

-

Drug Administration: Administer N-butyldeoxynojirimycin hydrochloride to the Gaucher mice, typically mixed in their chow or administered by oral gavage, at a specified dose (e.g., 150 mg/kg/day) for a defined period (e.g., 12 weeks).[23] A control group of Gaucher mice should receive a placebo.

-

Monitoring: Monitor the body weight and general health of the animals throughout the study.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues such as the liver, spleen, and brain.

-

Glucosylceramide Analysis:

-

Homogenize the collected tissues.

-

Extract the lipids from the tissue homogenates using a method like the Folch extraction.

-

Quantify the levels of glucosylceramide in the lipid extracts using a suitable analytical method, such as high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Histopathology: Fix a portion of the tissues in formalin, embed in paraffin, and section for histological analysis. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) and periodic acid-Schiff (PAS) to visualize Gaucher cells (lipid-laden macrophages).

-

Data Analysis: Compare the glucosylceramide levels and the number of Gaucher cells in the tissues of the treated Gaucher mice with those of the untreated Gaucher mice and wild-type controls.

Clinical Efficacy in Type 1 Gaucher Disease

Clinical trials have demonstrated the efficacy of N-butyldeoxynojirimycin hydrochloride (Miglustat) in adult patients with mild to moderate type 1 Gaucher disease.[4][2][3][8][13][24][25]

Table 3: Summary of Clinical Trial Results for Miglustat in Type 1 Gaucher Disease

| Parameter | Baseline | Change after 12 Months | Change after 24 Months | Reference(s) |

| Liver Volume | 1.1-2.7 times normal | -12% (mean) | -15.1% (mean, at 18 months) | [25] |

| Spleen Volume | 5.1-24.8 times normal | -19% (mean) | -24.3% (mean, at 18 months) | [25] |

| Hemoglobin | Variable | Slight improvement | Stable | [25] |

| Platelet Count | Variable | Slight improvement | Stable | [25] |

| Chitotriosidase Activity | Elevated | -16.4% (mean) | -25.4% (mean) | [4][13] |

Note: The results are from various open-label studies and the patient populations and baseline characteristics may differ.

The most common adverse effects reported in clinical trials include gastrointestinal issues such as diarrhea, flatulence, and abdominal pain, as well as weight loss and tremor.[25]

Conclusion

N-butyldeoxynojirimycin hydrochloride is a well-characterized small molecule inhibitor of glucosylceramide synthase with proven efficacy as a substrate reduction therapy for type 1 Gaucher disease. Its oral bioavailability offers a convenient alternative for patients for whom enzyme replacement therapy is not suitable. The information provided in this technical guide, including its chemical properties, mechanism of action, and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals working in the field of lysosomal storage disorders and glycosphingolipid metabolism. Further research may explore its potential in other glycosphingolipid storage diseases and as a tool to investigate the broader biological roles of glycosphingolipids.

References

- 1. researchgate.net [researchgate.net]

- 2. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 3. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correction of pathology in mice displaying Gaucher disease type 1 by a clinically-applicable lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of N-butyl-1-deoxynojirimycin | Semantic Scholar [semanticscholar.org]

- 13. Review of miglustat for clinical management in Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. omicsonline.org [omicsonline.org]

- 15. omicsonline.org [omicsonline.org]

- 16. ijnrd.org [ijnrd.org]

- 17. Stability-Indicating RP-HPLC Method for Estimation of Miglitol in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 21. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. haematologica.org [haematologica.org]

- 25. Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Substrate Reduction Therapy: A Technical Guide to the Discovery and Synthesis of Miglustat Hydrochloride

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, mechanism of action, synthesis, and clinical application of Miglustat (B1677133) hydrochloride. Miglustat, an N-alkylated iminosugar, represents a pivotal development in the treatment of certain lysosomal storage disorders through the innovative approach of substrate reduction therapy.

Executive Summary

Miglustat (N-butyldeoxynojirimycin) is a synthetic analogue of D-glucose and a potent, reversible inhibitor of the enzyme glucosylceramide synthase.[1][2] Initially investigated as an antiviral agent, its ability to modulate glycosphingolipid biosynthesis led to its development and eventual approval for the treatment of mild to moderate type 1 Gaucher disease in patients for whom enzyme replacement therapy is unsuitable.[1][3] This document details the scientific journey of Miglustat, from its chemical synthesis to its pharmacological effects and clinical significance. It aims to provide a comprehensive resource covering its mechanism, experimental protocols for its synthesis and evaluation, and key quantitative data from preclinical and clinical studies.

Discovery and Development

The journey of Miglustat began with research into iminosugars, which are mimics of natural monosaccharides where the ring oxygen is replaced by a nitrogen atom.[4] The parent compound, 1-deoxynojirimycin (B1663644), was known to be an enzyme inhibitor, and subsequent research revealed that N-alkylated derivatives exhibited enhanced biological activity.[5] Among these, the N-butyl derivative, now known as Miglustat, was identified as a potent inhibitor of glycosyltransferase.[5]

Initially developed in the 1990s as a potential anti-HIV agent, it was found that achieving therapeutic levels for this indication was challenging due to adverse effects.[6][7] However, its potent inhibition of glucosylceramide synthase opened a new therapeutic avenue.[5] Actelion Pharmaceuticals developed Miglustat for type 1 Gaucher disease, a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide.[1][5] Marketed as Zavesca®, it was approved for medical use in the European Union in November 2002 and in the United States in July 2003. Its applications have since expanded to include Niemann-Pick disease type C and, in the EU, as a combination therapy for late-onset Pompe disease.[1]

Mechanism of Action: Substrate Reduction Therapy

The primary pharmacological action of Miglustat is the competitive and reversible inhibition of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[2][8] GCS facilitates the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[9]

In Gaucher disease, the deficient activity of glucocerebrosidase leads to the accumulation of glucosylceramide within the lysosomes of macrophages.[1] This accumulation results in the characteristic pathology of the disease, including hepatosplenomegaly and bone disease. Miglustat offers a therapeutic strategy known as substrate reduction therapy (SRT). By inhibiting GCS, Miglustat reduces the rate of glucosylceramide synthesis, thereby decreasing the amount of substrate that the deficient glucocerebrosidase enzyme must process.[1][2] This helps to alleviate the lysosomal storage burden and mitigate the clinical manifestations of the disease.[1]

Quantitative Pharmacological and Clinical Data

The efficacy and pharmacokinetic profile of Miglustat have been characterized in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Miglustat

| Target Enzyme | IC50 Value | Source Organism/System | Reference |

| UDP-glucose ceramide glucosyltransferase | 32 µM | Rat (recombinant) | [10] |

| Glucosylceramide Synthase (GCS) | 5 - 50 µM | General | [2][3] |

| β-glucosidase 2 | 81 µM | Rat (recombinant) | [10] |

| HIV-1 Infection | 282 µM | Human PBMCs | [10] |

| HIV-2 Infection | 211 µM | Human PBMCs | [10] |

Table 2: Pharmacokinetic Parameters of Miglustat in Adult Gaucher Disease Patients (100 mg TID Dosing)

| Parameter | Value (Fasted State) | Effect of Food | Reference |

| Cmax (Peak Plasma Concentration) | ~827 ng/mL | ↓ 36% | [11][12] |

| Tmax (Time to Peak Concentration) | 2.5 hours (median) | Delayed by 2 hours | [11][12] |

| AUC (Area Under the Curve) | ~3668 ng·hr/mL | ↓ 14% (not statistically significant) | [11][12] |

| t1/2 (Elimination Half-life) | ~6-7 hours | Not affected | [11][12] |

| Vd/F (Apparent Volume of Distribution) | 83 - 105 Liters | - | [11] |

| CL/F (Apparent Oral Clearance) | 196 - 230 mL/min | - | [11] |

| Protein Binding | Does not bind to plasma proteins | - | [11] |

| Bioavailability (Capsule vs. Solution) | ~97% | - | [11] |

Table 3: Clinical Efficacy in Type 1 Gaucher Disease (Long-Term Follow-up)

| Efficacy Endpoint | Baseline (Median) | Change After Long-Term Therapy | Patient Population | Reference |

| Hemoglobin | 12.8 g/dL | ↑ 0.3 g/dL | Treatment-Naïve | [13] |

| Hemoglobin | 13.6 g/dL | ↓ 0.3 g/dL (stable) | Previously on ERT | [13] |

| Platelet Count | 101 x 10⁹/L | ↑ 8 x 10⁹/L | Treatment-Naïve | [13] |

| Platelet Count | 173 x 10⁹/L | ↓ 10 x 10⁹/L (stable) | Previously on ERT | [13] |

| Liver Volume | Stable over 12 years | - | Switched from ERT | |

| Spleen Volume | Stable over 12 years | - | Switched from ERT |

Experimental Protocols

Synthesis of Miglustat Hydrochloride and Miglustat Free Base

The following protocols are adapted from patented, high-purity synthesis methods.[3] This process involves the N-alkylation of a protected 1-deoxynojirimycin derivative, followed by deprotection and conversion to the free base.

Step 1: Synthesis of 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride

-

Materials: 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride, n-butyraldehyde, sodium cyanoborohydride, methanol (B129727), 10% HCl in methanol, 1N HCl, diisopropylether.

-

Procedure:

-

To a solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (45 g, 0.08 mol) in methanol (1575 mL), add n-butyraldehyde (21.6 g, 0.24 mol) and sodium cyanoborohydride (25.2 g, 0.4 mol) and stir.

-

Maintain the reaction under stirring at 25°C to 30°C until completion.

-

Quench the reaction by adding 765 mL of 10% HCl in methanol, keeping the temperature between 25°C to 30°C.

-

Cool the reaction mass to 0°C to 5°C and filter the resulting precipitate.

-

Treat the filtrate with aqueous HCl, filter the solid formed, and suspend it in 1N HCl. Stir for 1 hour and filter.

-

Wash the collected solid with diisopropylether and dry under vacuum to yield the product (e.g., 46.2 g, 94% yield).

-

Step 2: Synthesis of this compound

-

Materials: 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride, methanol, 10% HCl in methanol, 10% Pd/C (50% wet).

-

Procedure:

-

Mix a solution of 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride (100 g, 0.16 mol) in methanol (1000 mL), 10% HCl solution in methanol (100 mL), and 10% Pd/C (50% wet) (10 g).

-

Stir the mixture under a hydrogen atmosphere at a temperature of 25°C to 30°C until the reaction is complete (debenzylation).

-

Filter the reaction mass and remove the solvent from the filtrate by rotary evaporation.

-

Add ethyl acetate (B1210297) (1000 mL) to the residue to precipitate the solid.

-

Filter and dry the solid to isolate this compound (e.g., 42 g, 100% yield).

-

Step 3: Preparation of Crystalline Miglustat (Free Base)

-

Materials: this compound, methanol, DBU (1,8-diazabicycloundec-7-ene), dichloromethane (B109758).

-

Procedure:

-

Dissolve this compound (42 g, 0.16 mol) in methanol (420 mL) and add DBU (34.1 mL).

-

Warm the reaction mass slightly and stir for approximately 2 hours.

-

Concentrate the reaction by removing the methanol.

-

Add dichloromethane (900 mL) to the residue.

-

Filter the resulting solid and dry to obtain crystalline Miglustat (e.g., 27 g, 75% yield).[3]

-

In Vitro Glucosylceramide Synthase Inhibition Assay Workflow

This section outlines a general workflow for assessing the inhibitory potential of compounds like Miglustat on GCS activity, based on cell-based assay principles.[1]

Protocol Outline:

-

Cell Culture: Plate a suitable cell line, such as 3T3 Swiss fibroblasts, in a multi-well plate and allow them to adhere.

-

Compound Preparation: Prepare serial dilutions of Miglustat (as a positive control) and other test compounds.

-

Cell Treatment: Treat the cells with the prepared compounds in the presence of a growth factor (e.g., FGF1) to stimulate proliferation, which is dependent on glycosphingolipid synthesis.

-

Incubation: Incubate the treated cells for a defined period (e.g., 4 hours) at 37°C.[1]

-

Proliferation Assay: Add a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable, proliferating cells will reduce the MTT to formazan (B1609692).[1]

-

Solubilization and Readout: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 562 nm).[1]

-

Data Analysis: The reduction in absorbance in treated wells compared to untreated controls indicates an inhibition of cell proliferation, which serves as an indirect measure of GCS inhibition. From this data, the half-maximal inhibitory concentration (IC50) can be calculated.

Conclusion

This compound stands as a landmark achievement in the application of substrate reduction therapy for lysosomal storage disorders. Its discovery was a result of systematic exploration of iminosugar chemistry, and its development provided a crucial oral therapeutic alternative for patients with type 1 Gaucher disease. The detailed synthetic pathways and analytical methods described herein provide a foundation for further research and development in this class of compounds. The clinical data robustly support its efficacy in stabilizing disease and improving key hematological and visceral parameters. As our understanding of glycosphingolipid metabolism in disease deepens, the principles established with Miglustat will continue to inform the development of novel therapies for a range of rare genetic disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. AU2021319022A1 - Miglustat alone or in combination with trehalose for the treatment of a|lysosomal storage disorder - Google Patents [patents.google.com]

- 3. EP3404019B1 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]

- 4. Synthesis of D- and L-deoxymannojirimycin via an asymmetric aminohydroxylation of vinylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20140243369A1 - Synthesis of a glycosyltransferase inhibitor - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

Miglustat Hydrochloride: A Technical Guide to Glucosylceramide Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a competitive and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By reducing the rate of glucosylceramide synthesis, Miglustat effectively implements a substrate reduction therapy (SRT) approach. This mechanism has proven beneficial in the management of certain lysosomal storage disorders where the accumulation of glycosphingolipids is pathogenic. This technical guide provides an in-depth overview of Miglustat hydrochloride, including its mechanism of action, chemical and physical properties, pharmacokinetic and pharmacodynamic profiles, and its role in relevant signaling pathways. Detailed experimental protocols for assessing its inhibitory activity and illustrative diagrams of its mechanism and experimental workflows are also presented to support researchers and drug development professionals in the field.

Introduction

Glycosphingolipids (GSLs) are essential components of cellular membranes, playing crucial roles in cell signaling, recognition, and adhesion. The biosynthesis of most GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase)[1]. In certain genetic disorders, such as Gaucher disease and Niemann-Pick disease type C (NP-C), deficiencies in specific lysosomal enzymes lead to the pathological accumulation of GSLs, resulting in severe and progressive symptoms[2][3].

This compound (brand name Zavesca®) is an orally administered small molecule inhibitor of GCS.[4] Its primary therapeutic application is as a substrate reduction therapy for type 1 Gaucher disease and progressive neurological manifestations in patients with Niemann-Pick disease type C.[5][6] By inhibiting the first committed step in GSL biosynthesis, Miglustat reduces the production of GlcCer and downstream GSLs, thereby alleviating the substrate burden on the deficient lysosomal enzymes.[4]

Mechanism of Action

Miglustat, a synthetic analogue of D-glucose, acts as a competitive and reversible inhibitor of glucosylceramide synthase.[4][5] The imino sugar structure of Miglustat mimics the transition state of the glucose molecule during the glycosylation of ceramide, allowing it to bind to the active site of GCS and prevent the formation of glucosylceramide.[2] This inhibition reduces the overall rate of GSL biosynthesis, a strategy known as substrate reduction therapy.[2] In patients with lysosomal storage disorders, the decreased production of GSLs allows the residual activity of the deficient lysosomal enzymes to be more effective in clearing the accumulated substrate.[5]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride | [7][8] |

| Synonyms | N-butyldeoxynojirimycin hydrochloride, NB-DNJ HCl, OGT 918 | [7] |

| CAS Number | 210110-90-0 | [7][8] |

| Molecular Formula | C10H22ClNO4 | [8] |

| Molecular Weight | 255.74 g/mol | [7][9][10] |

| Appearance | White solid powder | [7] |

| Solubility | Soluble in water | [7][9] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

| Parameter | Value | Condition | Reference |

| Oral Bioavailability | ~97% | Relative to oral solution | [5][11] |

| Time to Maximum Concentration (Tmax) | 2 - 2.5 hours | 100 mg oral dose in Gaucher patients | [11] |

| Plasma Protein Binding | Does not bind | - | [5][11] |

| Metabolism | No evidence of metabolism in humans | - | [5] |

| Effective Half-life | ~6 to 7 hours | - | [5] |

| Excretion | Substantially excreted by the kidney | - | [11] |

Pharmacodynamic Profile

The pharmacodynamic effect of Miglustat is the reduction of GSL synthesis. This has been demonstrated in both in vitro and in vivo studies.[4][5] In clinical trials, this has translated to measurable improvements in disease-specific markers.

Signaling Pathway Involvement: The Bcl-2/Bax Apoptosis Pathway

Inhibition of glucosylceramide synthase by Miglustat can influence cellular signaling pathways, particularly those involved in apoptosis. The accumulation of ceramide, a precursor to glucosylceramide, is known to induce apoptosis. By blocking the conversion of ceramide to glucosylceramide, GCS inhibitors can lead to an increase in intracellular ceramide levels. This shift in the ceramide/glucosylceramide balance can trigger the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.

Specifically, elevated ceramide levels can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][12] This change in the Bcl-2/Bax ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[12]

Caption: GCS Inhibition and Apoptosis Pathway.

Quantitative Data

Inhibitory Activity

| Target | IC50 | Notes | Reference |

| Glucosylceramide Synthase | 5 - 50 µM | Varies by cell type and assay | [5] |

| α-glucosidases I and II | Inhibited | Off-target effect | [9][10][13] |

| Intestinal disaccharidases | Inhibited | Off-target effect, contributes to GI side effects | [14] |

Clinical Efficacy in Type 1 Gaucher Disease

| Parameter | Improvement | Study Details | Reference |

| Spleen Volume | Mean reduction of 5% | 50 mg three times daily for 6 months | [15] |

| Liver Volume | Mean reduction of 6% | 50 mg three times daily for 6 months | [15] |

| Hemoglobin Concentration | Improved | - | [5] |

| Platelet Count | Improved | - | [5] |

Clinical Efficacy in Niemann-Pick Type C Disease

| Parameter | Outcome | Study Details | Reference |

| Horizontal Saccadic Eye Movement (HSEM) Velocity | Improved or stabilized | Randomized controlled trial and long-term extension | [16] |

| Swallowing Capacity | Improved or stabilized | Randomized controlled trial and long-term extension | [16] |

| Ambulatory Index | Slower deterioration | Randomized controlled trial | [16] |

| Neurological Disease Progression | Stabilization | Retrospective cohort study | [16] |

Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay (Enzyme-based)

This protocol is a generalized procedure based on commonly used methods for assessing GCS inhibition.

Objective: To determine the in vitro inhibitory activity of a compound against GCS.

Materials:

-

Microsomal fraction containing GCS

-

Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (e.g., this compound)

-

Solvent for test compound (e.g., DMSO)

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microplate, add the assay buffer.

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (known GCS inhibitor).

-

Add the microsomal fraction containing GCS to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind.

-

Initiate the enzymatic reaction by adding the fluorescently labeled ceramide substrate and UDP-glucose to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence of the product (fluorescently labeled glucosylceramide) using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for GCS Inhibition Assay.

Cell-Based Glycosphingolipid (GSL) Synthesis Assay

This protocol is a generalized procedure for assessing the effect of a compound on GSL synthesis in intact cells.

Objective: To determine the ability of a compound to inhibit GSL biosynthesis in a cellular context.

Materials:

-

Cultured cells (e.g., a cell line relevant to the disease of interest)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Metabolic labeling reagent (e.g., [14C]-galactose or a fluorescently labeled sphingolipid precursor)

-

Cell lysis buffer

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent system

-

Phosphorimager or fluorescence scanner for TLC plate analysis

Procedure:

-

Plate cells in culture dishes and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a vehicle control.

-

Add the metabolic labeling reagent to the culture medium and incubate for a period to allow for incorporation into newly synthesized GSLs (e.g., 4-24 hours).

-

Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated label.

-

Lyse the cells and extract the total lipids using a suitable organic solvent mixture (e.g., chloroform:methanol).

-

Separate the lipid extract by evaporating the solvent.

-

Resuspend the lipid extract in a small volume of solvent and spot it onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the different lipid species.

-

Visualize and quantify the labeled GSLs on the TLC plate using a phosphorimager (for radiolabels) or a fluorescence scanner.

-

Compare the amount of labeled GSLs in the treated cells to the control cells to determine the extent of inhibition of GSL synthesis.

Conclusion

This compound represents a significant therapeutic advance in the management of specific lysosomal storage disorders through its mechanism of glucosylceramide synthase inhibition. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and clinical applications. The detailed quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this important therapeutic agent and guiding future research and development efforts in the area of substrate reduction therapy.

References

- 1. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An increase in glucosylceramide synthase induces Bcl-xL-mediated cell survival in vinorelbine-resistant lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Randomized, controlled trial of miglustat in Gaucher's disease type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Miglustat in patients with Niemann-Pick disease Type C (NP-C): a multicenter observational retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Miglustat Hydrochloride In Vivo

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Miglustat (B1677133) hydrochloride, an orally active N-alkylated iminosugar, is a competitive and reversible inhibitor of the enzyme glucosylceramide synthase. This enzyme is pivotal in the biosynthesis of most glycosphingolipids. By inhibiting this initial step, miglustat effectively reduces the rate of glycosphingolipid production, a therapeutic strategy known as substrate reduction therapy. This approach is particularly relevant in the management of certain lysosomal storage disorders where the accumulation of glycosphingolipids is a key pathological feature. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of miglustat hydrochloride, presenting key data from human and animal studies, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

Miglustat's therapeutic effect is derived from its ability to inhibit glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of glycosphingolipids. In lysosomal storage disorders such as Gaucher disease type 1 and Niemann-Pick type C disease, there is a deficiency in the enzymes responsible for the breakdown of these lipids, leading to their accumulation in various tissues and subsequent cellular dysfunction. By reducing the synthesis of the substrate, glucosylceramide, miglustat allows the residual activity of the deficient enzyme to be more effective in clearing the accumulated lipids.[1][2]

Pharmacokinetic Profile

This compound exhibits a well-characterized pharmacokinetic profile following oral administration. It is rapidly absorbed, widely distributed in the body, and primarily excreted unchanged in the urine.

Absorption and Bioavailability

Following oral administration, miglustat is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically observed between 2 to 2.5 hours in both healthy subjects and patient populations.[1][2] The oral bioavailability of a 100 mg miglustat capsule is approximately 97% relative to an oral solution under fasting conditions.

The presence of food affects the rate but not the extent of absorption. Co-administration with a high-fat meal can decrease the maximum plasma concentration (Cmax) by approximately 36% and delay the Tmax by about 2 hours; however, the total systemic exposure (AUC) is not significantly altered.[3]

In preclinical studies, the oral bioavailability of miglustat in rats was determined to be in the range of 40-60%.[4]

Distribution

Miglustat has a mean apparent volume of distribution of 83-105 liters in Gaucher patients, indicating extensive distribution into extravascular tissues.[1][2] A key characteristic of miglustat is its ability to cross the blood-brain barrier. At steady state, concentrations of miglustat in the cerebrospinal fluid have been measured to be between 31.4% and 67.2% of the corresponding plasma concentrations.[1] Miglustat does not bind to plasma proteins.[1][2]

Metabolism and Excretion

Miglustat is not significantly metabolized in humans, with the majority of the drug being excreted unchanged.[2] The primary route of elimination is through the kidneys via urine.[2] The effective half-life of miglustat is approximately 6 to 7 hours, which allows for the achievement of steady-state plasma concentrations within 1.5 to 2 days of initiating a three-times-daily dosing regimen.[1][2]

Dose Proportionality

Miglustat exhibits linear, dose-proportional pharmacokinetics over a range of 50 to 100 mg administered three times daily in patients with Gaucher disease.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Miglustat in Humans

| Parameter | Healthy Volunteers (100 mg single dose) | Gaucher Disease Patients (100 mg single dose) | Niemann-Pick C Disease Patients (200 mg t.i.d.) |

| Tmax (hours) | 2.0 - 2.5 | 2.0 - 2.5 | Not explicitly stated |

| Cmax (ng/mL) | ~970 | ~860 | ~2700 |

| AUC (µg·h/mL) | Not explicitly stated | ~9 | ~16.3 (AUC0-8h) |

| Half-life (hours) | ~6 - 7 | ~6 - 7 | Not explicitly stated |

| Volume of Distribution (L) | Not explicitly stated | 83 - 105 | Not explicitly stated |

| Oral Bioavailability | ~97% (relative to solution) | Not explicitly stated | Not explicitly stated |

Table 2: Pharmacokinetic Parameters of Miglustat in Animals

| Parameter | Rat (oral administration) |

| Oral Bioavailability | 40 - 60% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacokinetics and bioavailability.

In Vivo Bioavailability Study in Rats

This protocol is a representative example based on standard practices for determining oral bioavailability in a rodent model.

-

Animal Model: Male Sprague-Dawley rats, weighing between 200-250g, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

-

Dosing:

-

Intravenous (IV) Group: A cohort of rats receives a single IV bolus injection of this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., sterile saline) via the tail vein.

-

Oral (PO) Group: Another cohort of rats, fasted overnight, receives a single oral dose of this compound (e.g., 20 mg/kg) in a suitable vehicle via gavage.

-

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Sample Analysis: Plasma concentrations of miglustat are determined using a validated LC-MS/MS method (see section 5.3).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life. The absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Human Pharmacokinetic Study in a Clinical Trial Setting

The following outlines a typical experimental workflow for a clinical trial assessing the pharmacokinetics of miglustat.

References

- 1. jnjlabels.com [jnjlabels.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Miglustat Hydrochloride and Cellular Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in glycosphingolipid (GSL) synthesis. While its primary therapeutic applications are in Gaucher disease type I and Niemann-Pick disease type C (NP-C), emerging evidence suggests that miglustat indirectly modulates cellular calcium homeostasis. This effect is particularly relevant in the context of lysosomal storage disorders where the accumulation of GSLs and other lipids disrupts normal cellular function, including calcium signaling. This technical guide provides an in-depth overview of the known impact of miglustat on cellular calcium homeostasis, focusing on its indirect mechanism of action, and details the experimental protocols necessary to investigate these effects further.

Introduction: The Indirect Influence of Miglustat on Calcium Signaling

Miglustat's primary mechanism of action is the reduction of GSL synthesis. In disease states like NP-C, the genetic defect leads to the accumulation of various lipids, including sphingosine (B13886), within the lysosomes. This accumulation is a key pathological feature and has been identified as an initiating factor in the deregulation of lysosomal calcium.[1] Miglustat, by inhibiting glucosylceramide synthase, reduces the substrate for the accumulation of downstream GSLs and can also impact the levels of other related lipids like sphingosine. Therefore, the effect of miglustat on intracellular calcium levels is considered to be an indirect consequence of its primary activity on lipid metabolism.[2][3]

The current understanding is that miglustat helps to restore normal lysosomal calcium levels by reducing the accumulation of sphingosine, which has been shown to inhibit lysosomal calcium uptake.[4] This restoration of lysosomal calcium homeostasis is thought to contribute to the overall therapeutic benefits of miglustat in NP-C by improving endocytic function and reducing the secondary storage of cholesterol and other lipids.[4]

The Core Mechanism: Lysosomal Calcium Homeostasis

The central hypothesis for miglustat's impact on calcium homeostasis revolves around its ability to correct a pathological state within the lysosomes of cells affected by diseases like NP-C.

Sphingosine Accumulation and Lysosomal Calcium Depletion

In NP-C, mutations in the NPC1 or NPC2 genes lead to the accumulation of sphingosine in late endosomes and lysosomes.[1] Studies have demonstrated that this stored sphingosine leads to a depletion of calcium within these acidic organelles.[1] Sphingosine has been identified as a positive regulator of calcium release from acidic stores, and its accumulation in NP-C patient cells results in a greatly reduced calcium release upon stimulation.[5][6] This suggests that the lysosomal calcium stores are depleted in the disease state.

Miglustat's Role in Restoring Lysosomal Calcium

By inhibiting glucosylceramide synthase, miglustat is thought to reduce the overall burden of accumulating sphingolipids, including sphingosine. This reduction in stored sphingosine may alleviate the inhibition of lysosomal calcium uptake, allowing for the restoration of normal calcium levels within these organelles.[4] This proposed mechanism is supported by findings that show miglustat may improve intracellular calcium balance by reducing sphingosine accumulation.[4]

Potential Downstream Effects on Cellular Calcium Signaling